molecular formula C4H5N3O2S B2639565 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid CAS No. 21050-92-0

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2639565
CAS No.: 21050-92-0
M. Wt: 159.16
InChI Key: OGNFNMAKJUDARY-UHFFFAOYSA-N
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Description

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid is a specialized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates two key pharmacophores: a 1,2,4-triazole ring and a sulfanyl (thiol) moiety at the 5-position. The 1,2,4-triazole core is a privileged scaffold in pharmaceutical research, known for its ability to interact with diverse biological targets and exhibit a broad spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory effects . The sulfanyl group on the triazole ring presents a reactive site for further chemical modification, particularly through S-alkylation reactions, which are a common strategy to develop novel derivatives with enhanced biological properties or to create functional materials . The simultaneous presence of a carboxylic acid group adds further synthetic utility, making this compound a valuable bifunctional building block for constructing more complex molecules, such as hybrid structures or targeted inhibitors. Researchers can leverage this compound to explore structure-activity relationships, particularly in developing new antibacterial agents to address the critical global challenge of drug-resistant bacteria . Its defined structure and functional group diversity make it a promising intermediate for the rational design of potential therapeutic agents. This product is intended for research purposes in a controlled laboratory environment.

Properties

IUPAC Name

4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-7-2(3(8)9)5-6-4(7)10/h1H3,(H,6,10)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGNFNMAKJUDARY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=S)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate is then hydrolyzed to produce the desired carboxylic acid.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows similar steps as the laboratory methods, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or iodine can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides are typically employed under basic conditions.

Major Products:

    Oxidation: Disulfides.

    Substitution: Alkyl or acyl derivatives of the triazole compound.

Scientific Research Applications

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid involves its interaction with biological targets such as enzymes and receptors. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the triazole ring can interact with various molecular targets through hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

1-(3-Chlorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic Acid
  • Substituents : Chlorophenyl (N1), methyl (C5).
  • Molecular Weight : 237.64 g/mol .
  • Activity : Demonstrates high binding affinity for CDK2/cyclin A and CDK4/cyclin D, with IC₅₀ values in cellular assays below 30 µM in cancer cell lines .
  • Comparison : The chlorophenyl group enhances lipophilicity and π-π stacking interactions, whereas the sulfanyl group in the target compound may offer stronger hydrogen-bonding or redox activity.
5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic Acid
  • Substituents : Phenyl (C5), pyridyl (N1).
  • Activity : Exhibits selective COX-2 inhibition due to pyridyl and phenyl groups enabling hydrophobic and polar interactions in the COX-2 binding pocket .
3-(2-Nitrophenyl)-1H-1,2,4-triazole-5-carboxylic Acid
  • Substituents : Nitrophenyl (C3).
  • Molecular Weight : 234 g/mol .
  • Activity : Primarily studied for synthetic utility; nitrophenyl groups may confer electron-withdrawing effects, altering reactivity .
Antimicrobial Activity
  • 3-Substituted Thio-5-(2-hydroxyphenyl)-4H-1,2,4-triazoles : Show >90% inhibition against Candida albicans and E. coli at 0.01% concentration, attributed to sulfur’s role in disrupting microbial membranes .
  • 4-Methyl-5-sulfanyl Analog : While direct antimicrobial data are lacking, QSAR models suggest sulfur-containing triazoles enhance activity via increased electrophilicity (ΣQ) and lower ΔE₁ (HOMO-LUMO gap) .
Enzyme Inhibition
  • CDK/Cyclin Inhibition: Triazole N-caps with chlorophenyl groups (e.g., 1-(3-chlorophenyl)-5-methyl derivative) achieve nanomolar affinities, whereas sulfanyl substituents may prioritize solubility over affinity .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Key Substituents Electronic Effects Solubility Predictions
4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid Not reported -SH, -CH₃ Electron-donating (-SH), moderate lipophilicity (-CH₃) Moderate (carboxylic acid enhances aqueous solubility)
1-(2-Chlorophenyl)-5-propyl derivative 265.69 -Cl, -C₃H₇ Electron-withdrawing (-Cl), high lipophilicity (-C₃H₇) Low (non-polar substituents dominate)
5-(Aminosulfonyl)-1H-1,2,4-triazole-3-carboxylic acid (ASTCA) Not reported -SO₂NH₂ Strong electron-withdrawing High (polar sulfonamide group)

Biological Activity

4-Methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid (CAS No. 21050-92-0) is a heterocyclic compound that features a unique combination of a triazole ring and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

PropertyValue
Molecular FormulaC₄H₅N₃O₂S
Molecular Weight159.17 g/mol
IUPAC Name4-methyl-5-sulfanylidene-1H-1,2,4-triazole-3-carboxylic acid
InChI KeyOGNFNMAKJUDARY-UHFFFAOYSA-N

Antimicrobial Properties

Recent studies have indicated that compounds within the triazole family, including this compound, exhibit significant antimicrobial activity. Research has shown that derivatives of triazoles can be effective against a range of bacteria and fungi. For example:

  • Antibacterial Activity : In vitro tests have demonstrated that various triazole derivatives possess broad-spectrum antibacterial properties against both Gram-positive and Gram-negative bacteria. Specifically, compounds derived from nalidixic acid showed promising results with minimum inhibitory concentrations (MIC) indicating efficacy against pathogens such as Escherichia coli and Candida albicans .

Antioxidant Activity

The antioxidant capabilities of triazole derivatives are also noteworthy. Studies utilizing DPPH and ABTS assays have quantified the antioxidant potential of these compounds, revealing that certain derivatives exhibit antioxidant activity comparable to well-known antioxidants like ascorbic acid. This suggests that this compound may play a role in mitigating oxidative stress-related damage .

Anticancer Potential

Emerging evidence suggests that triazole compounds may also possess anticancer properties. The mechanism by which these compounds exert their effects is believed to involve the modulation of various cellular pathways associated with cancer proliferation and survival. Notably, molecular docking studies have indicated strong binding affinities to cancer-related targets, suggesting potential therapeutic applications .

The biological activity of this compound can be attributed to its structural features:

  • Triazole Ring : This five-membered ring structure is known for its ability to interact with biological macromolecules.
  • Sulfanyl Group : The presence of the sulfanyl group enhances nucleophilicity, allowing for various chemical reactions that can lead to biological activity.
  • Carboxylic Acid Moiety : This functional group can participate in hydrogen bonding and ionic interactions with biological targets.

Study 1: Antimicrobial Efficacy

A comprehensive study on the antimicrobial efficacy of triazole derivatives highlighted the effectiveness of this compound against a panel of bacterial strains. The results indicated significant antibacterial activity with MIC values lower than those observed for standard antibiotics .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of triazoles demonstrated that compounds similar to 4-methyl-5-sulfanyl exhibited substantial free radical scavenging abilities. The study utilized both DPPH and ABTS assays to quantify antioxidant activity, showing results comparable to established antioxidants .

Q & A

Q. What are the standard synthetic routes for 4-methyl-5-sulfanyl-4H-1,2,4-triazole-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves multi-step reactions. For example, ethyl β-N-boc-oxalamidrazone is prepared from thiooxamic acid ethyl ester, followed by cyclization with potassium tert-butoxide to form triazole carboxylic acid derivatives. Key intermediates are characterized using HRMS, 1H^1H-NMR, and 13C^{13}C-NMR spectroscopy . Automated flash chromatography is often employed for purification .

Q. What spectroscopic and crystallographic methods are used to validate the structure of this compound?

High-resolution mass spectrometry (HRMS) confirms molecular mass, while 1H^1H- and 13C^{13}C-NMR provide detailed structural insights. For crystallographic validation, the SHELX system (e.g., SHELXL) is widely used for small-molecule refinement, ensuring accurate determination of bond lengths, angles, and stereochemistry .

Q. How is the basic biological activity of this compound assessed in vitro?

Anticancer potential is evaluated via MTT assays against cancer cell lines (e.g., A-549, HCT-116). Cytotoxicity profiles are compared to standard drugs like doxorubicin. Fluorescence polarization (FP) assays measure binding affinity to targets such as CDK2/cyclin A and CDK4/cyclin D .

Advanced Research Questions

Q. How can synthetic yield be optimized for derivatives of this compound?

Reaction conditions (e.g., temperature, stoichiometry) must be rigorously controlled. For example, tert-butoxide-mediated cyclization requires anhydrous conditions . Automated purification methods (e.g., flash chromatography) improve reproducibility . Optimization may also involve modifying protecting groups or exploring alternative catalysts.

Q. How should contradictions between molecular docking predictions and experimental cytotoxicity data be addressed?

Discrepancies may arise from solvation effects, protein flexibility, or off-target interactions. Re-evaluate docking parameters (e.g., force fields, binding site constraints) and validate with mutagenesis studies. For instance, triazole carboxamides in evidence 2 showed better docking scores than co-crystallized ligands but required cell-based validation to confirm activity .

Q. What strategies improve target selectivity in kinase inhibition studies?

Structural modifications at the triazole ring (e.g., substituent size, polarity) can enhance selectivity. In CDK inhibitor development, replacing peptide-based scaffolds with triazole N-caps improved drug-likeness but required balancing affinity and selectivity via iterative SAR studies .

Q. How are stability and storage conditions determined for lab-scale batches?

Stability is assessed under varying temperatures, humidity, and pH. For example, derivatives with sulfanyl groups may oxidize under ambient conditions; thus, storage at 0–6°C under inert gas is recommended . Accelerated degradation studies (e.g., HPLC monitoring) identify optimal storage protocols.

Methodological Considerations

  • Data Validation : Use SHELX-refined crystallographic data to resolve ambiguities in stereochemistry .
  • Assay Design : Include positive controls (e.g., doxorubicin in MTT assays) and triplicate measurements to ensure reproducibility .
  • Computational Tools : Combine docking (e.g., AutoDock) with molecular dynamics simulations to account for protein-ligand flexibility .

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